molecular formula C9H14O2 B156617 2-Nonynoic acid CAS No. 1846-70-4

2-Nonynoic acid

Cat. No. B156617
CAS RN: 1846-70-4
M. Wt: 154.21 g/mol
InChI Key: ZAWLBSATNLQTON-UHFFFAOYSA-N
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Description

2-Nonynoic acid is a specialized organic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the analysis of similar small organic acids and their derivatives, which can be relevant to understanding the properties and analysis of 2-nonynoic acid. For instance, paper discusses the impurity analysis of 2-butynoic acid, a small organic acid, using ion chromatography-mass spectrometry. This technique could potentially be applied to 2-nonynoic acid for purity assessment and impurity identification.

Synthesis Analysis

While the synthesis of 2-nonynoic acid is not explicitly covered in the provided papers, the methodologies used for analyzing similar compounds could be informative. The use of mass spectrometry as a detector in conjunction with ion chromatography, as reported in paper , could be a valuable tool in the synthesis process of 2-nonynoic acid to ensure the purity of the synthesized product and to optimize the reaction conditions by monitoring the by-products and impurities.

Molecular Structure Analysis

The molecular structure of 2-nonynoic acid can be inferred to be similar to the compounds studied in paper , where density functional theory (DFT) calculations were used to analyze the molecular geometry and vibrational frequencies of 2-phenylbutanoic acid derivatives. Such computational methods could be employed to predict the molecular structure and properties of 2-nonynoic acid, providing insights into its reactivity and potential interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving 2-nonynoic acid would likely be influenced by the functional groups present in the molecule. Paper explores the influence of different functional groups on the properties of 2-phenylbutanoic acid. By analogy, the reactivity of 2-nonynoic acid could be similarly affected by its alkyne group, which could undergo various addition reactions. The study of such reactions would be crucial for the development of synthetic pathways and the application of 2-nonynoic acid in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nonynoic acid can be deduced from the studies on related compounds. For example, the limit of detection, linearity, and response of small organic acids in mass spectrometry, as discussed in paper , would be relevant for determining the analytical parameters of 2-nonynoic acid. Additionally, the thermodynamic properties and nonlinear optical (NLO) properties of the compounds studied in paper suggest that similar analyses could be conducted for 2-nonynoic acid to understand its behavior under different conditions and its potential applications in materials science.

Scientific Research Applications

Chemical Analysis and Chromatography

2-Nonynoic acid and related compounds like 2-butynoic acid have been subjects of analysis in the field of chromatography. A study highlighted the use of ion chromatography-mass spectrometry for analyzing small organic acids like 2-butynoic acid. This method allows for the investigation of peak purity and the detection of co-eluting impurities, making it a vital tool in the pharmaceutical industry for ensuring the quality and purity of compounds (Corry, Jackson, & Ray, 2019).

Molecular Structure and Properties

Research on 2-butynoic acid has revealed insights into its molecular structure and how variations in hydrogen bond dimensionality can influence thermal expansion. It's shown that different polymorphic forms of 2-butynoic acid exhibit varied thermal expansion coefficients based on the dimensionality of hydrogen bonds within their structures (Saraswatula, Bhattacharya, & Saha, 2015).

Catalytic Reactions

2-Octynoic acid, closely related to 2-nonynoic acid, has been utilized in palladium-catalyzed decarboxylative coupling reactions with aryl halides. This showcases the potential of such compounds in synthetic chemistry for creating complex molecules through catalytic processes (Moon, Jang, & Lee, 2009).

Interaction with Biological Systems

Research has identified 2-nonynoic acid as a potential environmental trigger for primary biliary cirrhosis due to its high-affinity reaction with antimitochondrial antibodies. This finding is particularly crucial in understanding autoimmune diseases and how environmental factors may contribute to their onset (Rieger et al., 2006).

Optical and Spectroscopic Studies

Studies involving 2-butynoic acid have explored its optical and spectroscopic properties. For instance, the polarized IR spectra of the hydrogen bond in crystals of 2-butynoic acid and its deuterium derivative have been measured, revealing insights into proton transfer dynamics and hydrogen bond arrangements (Flakus & Hachuła, 2008).

Cosmetics and Potential Health Impacts

2-Nonynoic acid has been mentioned in the context of cosmetic products, where it's noted for its potential role as a trigger of primary biliary cirrhosis due to its interaction with antimitochondrial antibodies, highlighting the importance of understanding the health impacts of cosmetic ingredients (Rieger et al., 2006).

Safety and Hazards

2-Nonynoic acid can cause skin and eye irritation upon contact, and inhalation can lead to respiratory discomfort . Proper personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

non-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLBSATNLQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075143
Record name 2-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonynoic acid

CAS RN

1846-70-4
Record name 2-Nonynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846704
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Record name 2-NONYNOIC ACID
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Record name 2-Nonynoic acid
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Record name 2-Nonynoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the position of the triple bond in nonynoic acid isomers influence their antimicrobial activity?

A2: Yes, the position of the unsaturated bond in nonynoic acid isomers appears to influence their fungistatic activity, showing some similarity to the trends observed in octynoic acid isomers []. Generally, nonynoic acids demonstrate stronger fungistatic properties compared to octynoic acids, although they are not as potent as undecylenic acid in this regard.

Q2: Has 2-nonynoic acid shown any promising synergistic effects with other antimicrobial agents?

A3: Research indicates that while 2-nonynoic acid alone may have limited antimicrobial activity, it demonstrates promising synergistic effects when combined with certain essential oils []. Particularly, a study found synergistic interactions against pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterococcus faecium when 2-nonynoic acid was combined with Santalum austrocaledonicum oil [].

Q3: Is 2-nonynoic acid found naturally in any sources?

A4: Yes, 2-nonynoic acid has been identified as a constituent of Korean Lettuce (Youngia sonchifolia M.) []. This finding suggests potential applications of this plant or its extracts for their antimicrobial properties.

Q4: Are there any studies investigating the enzymatic reactions involving 2-nonynoic acid?

A5: Yes, there have been studies exploring lipase-catalyzed esterification reactions using 2-nonynoic acid and other acetylenic fatty acids []. These studies contribute to understanding the potential applications of 2-nonynoic acid as a substrate in enzymatic synthesis and biocatalysis.

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